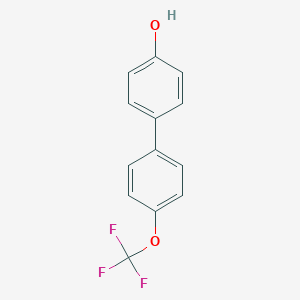

4-(4-Trifluoromethoxyphenyl)phenol

Overview

Description

4-(4-Trifluoromethoxyphenyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes . It is used in the synthesis of polymers and monomers . It is also a metabolite of the drug fluoxetine .

Synthesis Analysis

The synthesis of this compound involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

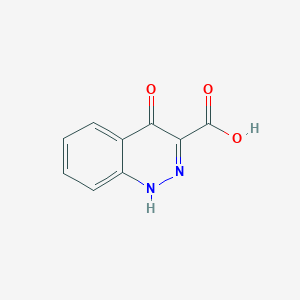

The molecular formula of this compound is C13H9F3O2 . The InChI code is 1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reactants . More details about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.21 . It is a liquid at room temperature . The refractive index is 1.447 .Scientific Research Applications

Adsorption Studies

Research has shown that substituted phenols, including compounds structurally related to 4-(4-Trifluoromethoxyphenyl)phenol, exhibit significant adsorption capacities on activated carbon fibers. These studies are crucial for understanding the removal of such compounds from aqueous solutions, highlighting the adsorption isotherms, kinetics, and mechanisms involved. The research suggests that π–π interactions, solvent effects, hydrophobic interactions, and molecular dimensions play important roles in the adsorption process, with kinetic studies revealing rapid adsorption due to the open pore structure of activated carbon fibers (Qing-song Liu et al., 2010).

Oxidative Transformation

The oxidative transformation of antibacterial agents by manganese oxides, which could be structurally or functionally similar to this compound, has been studied. These transformations are crucial for understanding the environmental fate of such compounds. The research indicates that manganese oxides can facilitate the transformation of antibacterial agents in soils, impacting their environmental persistence and behavior (Huichun Zhang & Ching-Hua Huang, 2003).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations have been conducted to understand the structural and electronic properties of compounds like this compound. These studies provide insights into the biological effects of such compounds based on molecular docking results, offering a theoretical basis for their reactivity and interactions with biological molecules (A. Viji et al., 2020).

Photocatalytic Degradation

Research on the photocatalytic degradation of phenolic compounds under visible light has demonstrated the potential for environmental remediation. This process involves the degradation of compounds in aqueous suspension, indicating a path for the removal of pollutants from water using light. The study suggests a surface-complex-mediated path for the degradation, emphasizing the role of adsorption and light absorption in the process (Soonhyun Kim & W. Choi, 2005).

Biodegradation and Bioaugmentation

Investigations into the biodegradation and bioaugmentation of chlorophenols have highlighted the use of microbial processes for the removal of toxic compounds from the environment. By enhancing the biodegradation process through cometabolism and bioaugmentation, researchers have demonstrated improved removal rates and capacities for dealing with toxic compounds, suggesting effective strategies for environmental bioremediation (V. Monsalvo et al., 2012).

Safety and Hazards

This compound is classified as a danger under the GHS classification. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHPTVCTYWEKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475712 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173025-79-1 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

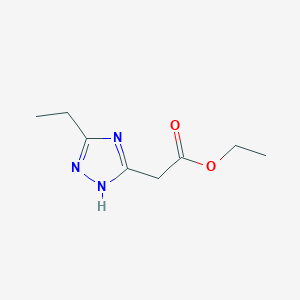

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)